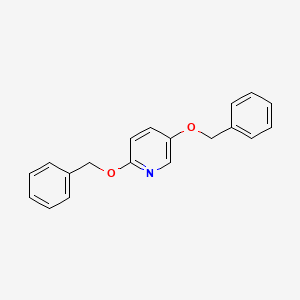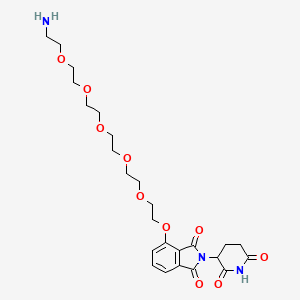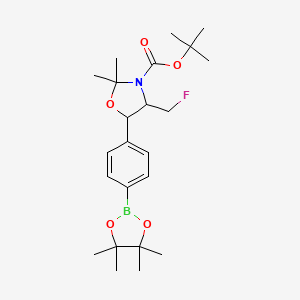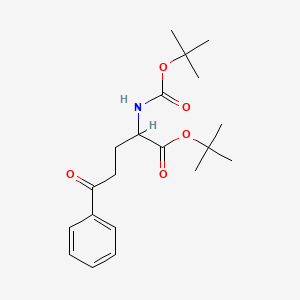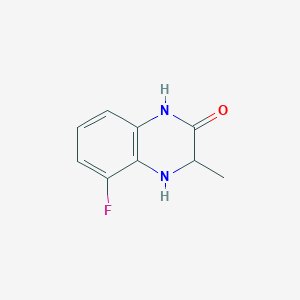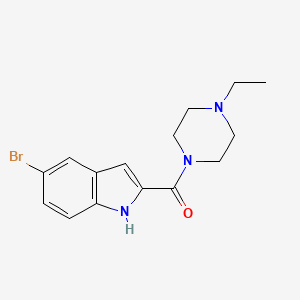
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound that features a brominated indole core linked to an ethylpiperazine moiety via a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Indole: The indole core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of Methanone Bridge: The brominated indole is then reacted with a suitable methanone precursor under conditions that facilitate the formation of the methanone bridge.
Attachment of Ethylpiperazine: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The methanone bridge can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced methylene derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (5-chloro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- (5-fluoro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
- (5-iodo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C15H18BrN3O |
|---|---|
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
(5-bromo-1H-indol-2-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H18BrN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3 |
Clave InChI |
UKWGBWXYGHOFQC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)

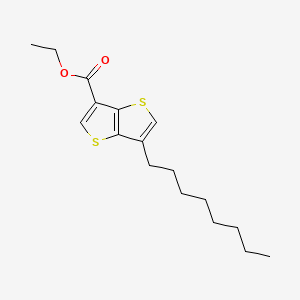
![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
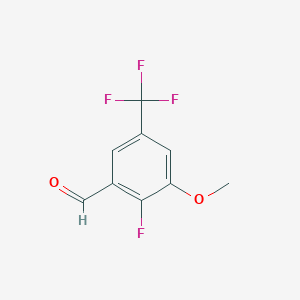

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
